molecular formula C18H25N3O3 B2959918 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-36-3

1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2959918
CAS No.: 877640-36-3
M. Wt: 331.416
InChI Key: RJPKDPGFWBNSEC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally characterized by a central urea group flanked by a cyclohexyl substituent and a 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety. Its molecular framework is related to a class of investigated urea derivatives, which have been studied as potential therapeutic agents for various conditions . Specifically, research into analogous compounds has highlighted their potential value in the development of novel anticoagulant therapies. These related molecules have been designed as inhibitors of key enzymes in the coagulation cascade, such as Factor Xa, which is a prominent target for the treatment and prevention of thrombotic diseases . The presence of the urea functional group is often critical for forming key hydrogen bonds within the active sites of such enzymes. The 4-methoxyphenyl group and the pyrrolidinone ring system are structural features that can influence the compound's bioavailability, metabolic stability, and binding affinity to biological targets. As a research chemical, this compound serves as a valuable reference standard or a starting point for the synthesis of more complex molecules in drug discovery programs. It is supplied For Research Use Only and is strictly intended for laboratory applications. Researchers are advised to consult the relevant safety data sheets and handle the material in accordance with best laboratory practices.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-24-16-9-7-15(8-10-16)21-12-14(11-17(21)22)20-18(23)19-13-5-3-2-4-6-13/h7-10,13-14H,2-6,11-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPKDPGFWBNSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the urea linkage.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Data
Target compound (877640-36-3) C₁₈H₂₅N₃O₃ 331.41 4-Methoxyphenyl-pyrrolidinone, cyclohexyl SMILES provided; no bioactivity
1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea (53) C₂₁H₂₇N₃OS 370.20 4-Fluorobenzyl-indoline, cyclohexyl ESI-MS: 370.1956
1-Cyclohexyl-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea (4d) C₂₂H₂₁FN₄O₂ 392.43 3-Fluorobenzoyl-indole, cyclohexyl Melting point: 222.7–223.7 °C
1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(4-methoxyphenyl)urea (4f) C₂₃H₁₉FN₄O₃ 434.42 3-Fluorobenzoyl-indole, 4-methoxyphenyl Melting point: 250.0–251.0 °C
1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea (894024-55-6) C₁₉H₂₇N₃O₃ 345.40 N-Methylated urea, cyclohexyl SMILES: added methyl group
1-Cyclohexyl-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-13-6) C₂₀H₂₉N₃O₃ 359.47 N-Ethylated urea, cyclohexyl Structural isomer of target

Key Observations:

  • Substituent Effects on Molecular Weight: Modifications such as fluorinated aromatic rings (e.g., 4d, 4f) or alkylation of the urea nitrogen (e.g., methyl or ethyl in ) increase molecular weight compared to the target compound.
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound is electron-donating, whereas fluorinated analogs (e.g., 4d, 53) contain electron-withdrawing groups, which may influence solubility and reactivity .

Structural-Activity Relationship (SAR) Insights

  • Cyclohexyl Group: Enhances lipophilicity and may improve blood-brain barrier penetration, as seen in nitrosoureas .
  • Methoxy vs. Fluoro Substituents: Methoxy groups (target compound) could increase metabolic stability compared to fluoro-substituted analogs, which may be more resistant to enzymatic degradation .

Biological Activity

1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a cyclohexyl group, a methoxyphenyl moiety, and a pyrrolidinone unit, belongs to the class of urea derivatives, which are known for diverse biological activities and therapeutic applications .

Chemical Structure

The molecular formula of this compound is C19H27N3O3, with an average mass of approximately 369.421 g/mol. Its structure can be represented as follows:

Component Structure
CyclohexylCyclohexyl
MethoxyphenylMethoxyphenyl
PyrrolidinonePyrrolidinone

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions.
  • Attachment of the Methoxyphenyl Group : Introduced via nucleophilic substitution.
  • Formation of the Urea Linkage : The final step involves reacting an intermediate with cyclohexyl isocyanate .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. Ongoing research aims to elucidate the precise pathways and targets involved .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Enzyme Inhibition

  • Studies have shown potential inhibitory effects on various enzymes, which could be beneficial in treating diseases where enzyme activity plays a crucial role.

2. Receptor Binding

  • The compound may bind to specific receptors, influencing physiological responses and signaling pathways.

3. Anticancer Potential

  • Preliminary studies suggest that it may have anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.

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